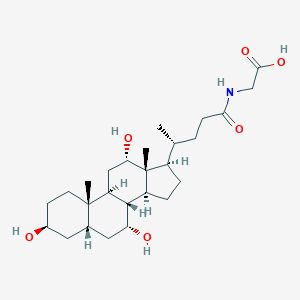

3beta-GlycocholicAcid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAIACWWDREDC-ACZMRKGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Significance of 3beta Glycocholic Acid

Overview of 3beta-Glycocholic Acid within the Bile Acid Pool

The human bile acid pool is a complex mixture dominated by primary bile acids, cholic acid and chenodeoxycholic acid, which are synthesized in the liver from cholesterol. nih.govgenome.jp These are typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before secretion into the bile. genome.jpfrontiersin.org 3beta-Glycocholic Acid is the glycine conjugate of 3beta,7alpha,12alpha-trihydroxy-5beta-cholan-24-oic acid, an epimer of the common primary bile acid, cholic acid. The key structural difference lies in the orientation of the hydroxyl group at the C-3 position of the steroid nucleus, which is in the beta (β) configuration, as opposed to the alpha (α) configuration found in the vast majority of endogenous bile acids. wjgnet.com

These 3β-hydroxy bile acids, often referred to as "iso-bile acids," are typically present in only trace amounts in the plasma of healthy individuals and are virtually absent in bile. nih.govebi.ac.uk They are considered atypical products of bile acid metabolism. The formation of 3β-hydroxy bile acids can occur through the action of gut bacteria, which can convert the more common 3α-hydroxy bile acids into their 3β-epimers via a 3-oxo intermediate. wjgnet.comuniprot.org These iso-bile acids can then be absorbed and enter the enterohepatic circulation. nih.gov

Once in the liver, 3β-hydroxy bile acids can be epimerized back to the 3α-hydroxy form. nih.gov This conversion is crucial as the 3α-configuration is generally considered the biologically active form for bile acid functions. The enzyme responsible for this epimerization in human liver cytosol has been identified as the γγ isozyme of alcohol dehydrogenase (ADH). nih.gov

The precursor to 3beta-Glycocholic Acid is 3beta-hydroxy-5-cholenoic acid, which is an intermediate in an alternative pathway of bile acid synthesis, sometimes referred to as the "Yamasaki pathway". cocukmetabolizma.com This pathway is more active during fetal life and its products are normally minor components of the adult bile acid pool. smolecule.com The final step in the formation of 3beta-Glycocholic Acid is the conjugation of the 3beta-hydroxy bile acid with glycine. cocukmetabolizma.com

| Property | Glycocholic Acid (3α-epimer) | 3beta-Glycocholic Acid (3β-epimer) |

|---|---|---|

| Chemical Formula | C26H43NO6 | C26H43NO6 |

| Molecular Weight | 465.62 g/mol | 465.62 g/mol |

| Synonyms | Cholylglycine, N-Choloylglycine | 3β-N-Choloylglycine, 3β-Glycoreductodehydrocholic Acid |

| Stereochemistry at C-3 | Alpha (α) | Beta (β) |

| Normal Abundance | Major conjugated bile acid | Trace amounts |

Historical Trajectories in Bile Acid Research and the Focus on 3beta-Glycocholic Acid

The history of bile acid research dates back centuries, with the initial focus squarely on the isolation and characterization of the most abundant components, such as cholic acid. researchgate.net For a long period, the scientific understanding of the bile acid pool was limited to these major 3α-hydroxy forms. The existence of stereoisomers like the 3β-hydroxy bile acids was largely unknown or considered insignificant.

A significant turning point in bile acid analysis came with the development of sophisticated analytical techniques. The advent of Gas Chromatography (GC) in the 1960s, and later its coupling with Mass Spectrometry (GC-MS), provided the resolution needed to separate and identify different bile acid isomers. nih.gov However, these methods often required complex and time-consuming derivatization steps. nih.gov

The subsequent development of High-Performance Liquid Chromatography (HPLC) and, more importantly, its combination with tandem mass spectrometry (LC-MS/MS), revolutionized the field. researchgate.netplos.orgnih.gov These methods offered high sensitivity and specificity, allowing for the direct analysis of conjugated and unconjugated bile acids in complex biological fluids like plasma and urine, and crucially, the ability to distinguish between epimers. researchgate.netnih.gov

This technological advancement was instrumental in shifting some of the research focus towards minor and atypical bile acids. The discovery and investigation of inborn errors of bile acid metabolism became a major driver for this research. In 1987, the first metabolic defect in the bile acid biosynthetic pathway, 3β-hydroxy-Δ5-C27-steroid oxidoreductase deficiency, was described. cocukmetabolizma.comd-nb.info The diagnosis of this and other related disorders relies on the detection of the accumulation of specific atypical bile acids, including 3β-hydroxy-Δ5-cholenoic acid and its conjugated forms like 3beta-Glycocholic Acid. cocukmetabolizma.comd-nb.info This cemented the clinical and biochemical importance of what were once considered obscure metabolic byproducts.

Contemporary Academic and Translational Research Frontiers for 3beta-Glycocholic Acid

Current research on 3beta-Glycocholic Acid and its precursors is predominantly centered on its role as a biomarker in clinical diagnostics and its involvement in specific disease states.

Biomarker for Inborn Errors of Metabolism: The most significant translational application for 3beta-Glycocholic Acid is in the diagnosis and monitoring of inborn errors of bile acid synthesis. Specifically, in 3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase (HSD3B7) deficiency, the most common defect in bile acid synthesis, there is a failure to convert 3β-hydroxy-Δ5 steroids into their 3-oxo-Δ4 counterparts. nih.govnih.gov This enzymatic block leads to the accumulation and excretion of large quantities of 3β-hydroxy-Δ5 bile acids, including their glycine and taurine conjugates. cocukmetabolizma.comd-nb.info Analysis of urine and plasma for these signature metabolites using techniques like LC-MS/MS is the cornerstone of diagnosis for this condition. cocukmetabolizma.comd-nb.info

| Disease | Enzyme Defect | Accumulated Biomarkers (including) | Diagnostic Utility |

|---|---|---|---|

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase deficiency | HSD3B7 | 3β-hydroxy-5-cholenoic acid, 3β,7α-dihydroxy-5-cholenoic acid (and their glycine/taurine conjugates) | Primary diagnostic marker in urine and plasma cocukmetabolizma.comd-nb.infonih.gov |

Role in Cholestatic Liver Disease: Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of bile acids in the liver, which can cause significant cellular injury. While the toxicity is often attributed to the more common bile acids, the accumulation of atypical bile acids, including 3β-hydroxy forms, is also a feature of cholestatic conditions. d-nb.info In patients with certain inborn errors of metabolism, the accumulation of monohydroxy bile acids with a 3β-hydroxy-Δ5 structure is considered to be highly cholestatic and hepatotoxic. d-nb.info Research into the specific contribution of 3beta-Glycocholic Acid to liver injury in broader cholestatic diseases is an ongoing area of investigation. Studies on its 3-alpha epimer, glycocholic acid, have shown it can promote liver fibrosis, highlighting the importance of understanding the pathological roles of all bile acid species. nih.gov

Hepatocellular Carcinoma Research: There is emerging interest in the role of bile acids as biomarkers for hepatocellular carcinoma (HCC). nih.gov While much of this research has focused on the more abundant glycocholic acid (the 3α-epimer), the comprehensive profiling of all bile acids is becoming a key strategy in cancer metabolomics. nih.govescholarship.org Alterations in bile acid metabolism are a known feature of chronic liver disease and cirrhosis, the primary risk factors for HCC. frontiersin.org Therefore, understanding the complete picture of bile acid dysregulation, including changes in minor epimers like 3beta-Glycocholic Acid, may provide more sensitive and specific diagnostic or prognostic markers for HCC in the future.

Endogenous Biosynthesis and Hepatic Metabolism of 3beta Glycocholic Acid

Primary Bile Acid Synthesis Pathways in the Liver

The synthesis of the precursor to 3beta-Glycocholic Acid, a hypothetical 3beta-cholic acid, is understood to diverge from the well-established pathways for the primary bile acids, cholic acid and chenodeoxycholic acid. These pathways primarily produce bile acids with a 3alpha-hydroxyl group. The formation of a 3beta-epimer would necessitate an alternative metabolic route.

Classical Pathway of Cholic Acid Formation

The classical, or neutral, pathway is the principal route for bile acid synthesis, accounting for the majority of cholic acid production. This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which hydroxylates cholesterol at the 7-position. Subsequent enzymatic modifications, including the action of 12α-hydroxylase (CYP8B1), lead to the formation of cholic acid, a 3α, 7α, 12α-trihydroxy bile acid. The stereochemistry at the 3-position is established early in this pathway, making the direct synthesis of a 3beta-cholic acid via this route unlikely.

Alternative Pathway of Cholic Acid Formation

The alternative, or acidic, pathway provides a potential, albeit less direct, route for the synthesis of a 3beta-hydroxy bile acid precursor. This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the 27-position. This leads to the formation of 27-hydroxycholesterol, which can then be further metabolized.

A key intermediate in this pathway that carries a 3beta-hydroxyl group is 3beta-hydroxy-5-cholenoic acid. For this intermediate to become a "3beta-cholic acid," it would need to undergo hydroxylation at the 7α and 12α positions. While 7α-hydroxylation of 3beta-hydroxy-5-cholenoic acid to form precursors of chenodeoxycholic acid has been described, the subsequent 12α-hydroxylation necessary for cholic acid formation is not a well-documented step for 3beta-hydroxy bile acids. The enzyme responsible for 12α-hydroxylation, CYP8B1, primarily acts on 7α-hydroxy-4-cholesten-3-one, a downstream product in the classical pathway. Its activity on 3beta-hydroxy bile acids is not established.

Glycine (B1666218) Conjugation: Enzymatic Mechanisms and Regulatory Elements

Once a bile acid is synthesized in the liver, it undergoes conjugation with an amino acid, typically glycine or taurine (B1682933), to increase its water solubility and enhance its physiological function. The formation of 3beta-Glycocholic Acid from its precursor, 3beta-cholic acid, would follow this two-step enzymatic process.

Bile Acid CoA Synthase Activity and Specificity

The initial step in conjugation is the activation of the bile acid by Bile Acid-CoA Synthetase (BACS), also known as cholate-CoA ligase. This enzyme catalyzes the formation of a high-energy thioester bond between the bile acid and coenzyme A (CoA), forming a bile acyl-CoA ester. BACS is known to act on a variety of primary and secondary bile acids. While its specific activity towards "3beta-cholic acid" has not been extensively studied, it is presumed to have a broad substrate specificity that would likely include this isomer.

Amino Acid N-Acyltransferase Function and Regulation

The final step in the formation of 3beta-Glycocholic Acid is the transfer of the 3beta-choloyl group from its CoA derivative to the amino group of glycine. This reaction is catalyzed by the enzyme Bile Acid-CoA:Amino acid N-acyltransferase (BAAT). BAAT is responsible for the conjugation of various bile acyl-CoAs with either glycine or taurine. The specificity of BAAT is primarily directed by the bile acid structure and the availability of the respective amino acids. While the enzyme's kinetics with a "3beta-choloyl-CoA" substrate are not well-defined, it is plausible that it would be recognized and conjugated to glycine, given the enzyme's role in processing a diverse pool of bile acids.

Enterohepatic Circulation Dynamics of 3beta-Glycocholic Acid

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine. After secretion into the bile and passage into the small intestine to aid in lipid digestion, the vast majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation.

The specific dynamics of 3beta-Glycocholic Acid within this circulation are not well-characterized. However, based on the general principles of bile acid transport, it would be expected to be actively taken up by enterocytes in the ileum. A small fraction that escapes reabsorption would pass into the colon, where it could be subject to modification by the gut microbiota. These modifications often include deconjugation (removal of the glycine moiety) and dehydroxylation. The resulting unconjugated "3beta-cholic acid" or its metabolites could then be passively reabsorbed or excreted in the feces. The reabsorbed components would return to the liver for reconjugation and resecretion, completing the cycle. The efficiency of reabsorption and the extent of microbial metabolism would ultimately determine the pool size and physiological impact of 3beta-Glycocholic Acid.

Data Tables

Table 1: Key Enzymes in the Potential Biosynthesis of 3beta-Glycocholic Acid

| Enzyme | Pathway Step | Substrate(s) | Product(s) | Cellular Location |

| Sterol 27-hydroxylase (CYP27A1) | Alternative Pathway Initiation | Cholesterol | 27-Hydroxycholesterol | Mitochondria |

| (Hypothetical) 7α-hydroxylase | Alternative Pathway | 3beta-hydroxy-5-cholenoic acid | 3beta,7alpha-dihydroxy-5-cholenoic acid | Endoplasmic Reticulum |

| (Hypothetical) 12α-hydroxylase (CYP8B1) | Alternative Pathway | 3beta,7alpha-dihydroxy bile acid | 3beta,7alpha,12alpha-trihydroxy bile acid ("3beta-cholic acid") | Endoplasmic Reticulum |

| Bile Acid-CoA Synthetase (BACS) | Glycine Conjugation (Activation) | "3beta-cholic acid", ATP, CoA | "3beta-choloyl-CoA", AMP, PPi | Endoplasmic Reticulum |

| Bile Acid-CoA:Amino acid N-acyltransferase (BAAT) | Glycine Conjugation (Conjugation) | "3beta-choloyl-CoA", Glycine | 3beta-Glycocholic Acid, CoA | Peroxisomes, Cytosol |

Table 2: Comparison of Classical and Alternative Bile Acid Synthesis Pathways

| Feature | Classical (Neutral) Pathway | Alternative (Acidic) Pathway |

| Initiating Enzyme | Cholesterol 7α-hydroxylase (CYP7A1) | Sterol 27-hydroxylase (CYP27A1) |

| Primary Site of Initiation | Liver | Liver and peripheral tissues |

| Initial Hydroxylation Position | C7 | C27 |

| Major Primary Bile Acid Products | Cholic acid, Chenodeoxycholic acid | Primarily Chenodeoxycholic acid |

| Contribution to Total Bile Acid Synthesis | Major pathway (>90%) | Minor pathway (<10%) |

| Potential for 3beta-hydroxy Intermediate | Low | Yes (3beta-hydroxy-5-cholenoic acid) |

Hepatic Uptake and Biliary Secretion Mechanisms

After its synthesis in the hepatocytes, 3beta-Glycocholic Acid is secreted into the bile canaliculi. This secretion is an active transport process, meaning it requires energy.

The Bile Salt Export Pump (BSEP), also known as ABCB11, is a key transporter located on the canalicular membrane of hepatocytes. mdpi.comnih.gov Its primary function is to transport conjugated bile acids from the liver cells into the bile against a steep concentration gradient. mdpi.comnih.gov BSEP is considered the main transporter responsible for the canalicular secretion of bile acids. mdpi.com While direct studies on the transport of 3beta-Glycocholic Acid by BSEP are limited, BSEP is known to efficiently transport various conjugated bile acids. nih.gov Inhibition of BSEP can lead to the accumulation of bile acids in the liver, which can cause liver injury. nih.gov

The Multidrug Resistance-Associated Protein 2 (MRP2), or ABCC2, is another important transporter located in the canalicular membrane of hepatocytes. nih.govsolvobiotech.com MRP2 is responsible for the transport of a wide range of organic anions, including conjugated bilirubin (B190676) and drug metabolites, as well as conjugated bile acids, into the bile. mdpi.comresearchgate.net MRP2 contributes to the bile flow and the biliary excretion of various compounds. solvobiotech.comresearchgate.net

The Multidrug Resistance-Associated Protein 3 (MRP3), or ABCC3, is typically found in the basolateral membrane of hepatocytes, which faces the bloodstream. nih.govsolvobiotech.com Under normal conditions, its expression is relatively low. However, in situations of impaired bile flow (cholestasis), the expression of MRP3 is increased. solvobiotech.com In such cases, MRP3 functions as an alternative route for the efflux of bile acids and other organic anions from the hepatocytes back into the sinusoidal blood, thereby protecting the liver from the accumulation of toxic levels of these compounds. solvobiotech.com MRP3 has a higher affinity for glucuronide conjugates and transports monovalent bile salts like cholate and glycocholate. solvobiotech.com

Table 1: Hepatic Transporters for Bile Acids

| Transporter | Location in Hepatocyte | Function | Substrates |

|---|---|---|---|

| BSEP (ABCB11) | Canalicular Membrane | Secretion into bile | Conjugated bile acids |

| MRP2 (ABCC2) | Canalicular Membrane | Secretion into bile | Conjugated bile acids, bilirubin, drug conjugates |

| MRP3 (ABCC3) | Basolateral Membrane | Efflux into blood (especially during cholestasis) | Glucuronide conjugates, monovalent bile salts |

Intestinal Reabsorption Processes in the Terminal Ileum

After being secreted into the small intestine with bile, 3beta-Glycocholic Acid participates in the digestion and absorption of fats. The majority of bile acids are then reabsorbed in the terminal ileum to be returned to the liver for reuse, a process known as enterohepatic circulation. nih.govbohrium.com

The primary transporter responsible for the active reabsorption of conjugated bile acids in the terminal ileum is the Apical Sodium-Dependent Bile Acid Transporter (ASBT). ASBT has a higher affinity for conjugated bile acids. nih.gov Once inside the enterocyte, bile acids are thought to be bound by the ileal bile acid-binding protein (IBABP), which facilitates their transport to the basolateral membrane. nih.gov At the basolateral membrane, the bile acids are transported into the portal blood by the organic solute transporter alpha and beta (OSTα/OSTβ) heterodimer. nih.gov This efficient reabsorption process ensures that a large proportion of the bile acid pool is conserved and recycled. nih.gov

Molecular and Physiological Functions of 3beta Glycocholic Acid

Role in Lipid Homeostasis and Nutrient Assimilation

The contribution of 3beta-glycocholic acid to lipid balance and nutrient absorption is rooted in its fundamental physicochemical properties. Like other bile acids, it acts as a biological detergent, playing an indispensable role in the complex process of dietary fat processing.

3beta-Glycocholic acid is an amphipathic molecule, meaning it possesses both a water-soluble (hydrophilic) and a fat-soluble (hydrophobic) region. nih.govembopress.org The steroid nucleus of the molecule is hydrophobic, while the hydroxyl groups and the conjugated glycine (B1666218) side chain are hydrophilic. nih.gov This dual nature allows bile acids to act as emulsifying agents in the aqueous environment of the small intestine. libretexts.org

When secreted into the duodenum, 3beta-glycocholic acid surrounds large dietary fat globules. Its hydrophobic portion inserts into the lipid droplet, while the hydrophilic portion remains exposed to the watery intestinal contents. This action, aided by the churning motion of the intestine (peristalsis), breaks down large fat globules into much smaller droplets, a process known as emulsification. libretexts.orggpnotebook.com These smaller droplets form stable structures called micelles, which have a large surface area-to-volume ratio. gpnotebook.comnih.gov The formation of micelles is critical for the subsequent steps of lipid digestion and absorption. nih.gov

The emulsification of fats by 3beta-glycocholic acid is a prerequisite for efficient chemical digestion. Pancreatic lipase, the primary enzyme responsible for breaking down dietary triglycerides, is water-soluble and can only act on the surface of fat droplets. gpnotebook.com By increasing the surface area of these droplets, micelles make the triglycerides more accessible to pancreatic lipase, significantly accelerating their breakdown into monoglycerides (B3428702) and free fatty acids. libretexts.orgnih.gov

Once the fats are digested, 3beta-glycocholic acid and other bile acids continue to play a crucial role. They incorporate the monoglycerides, free fatty acids, and other lipid-soluble components into mixed micelles. libretexts.org These transport vehicles shuttle the digested lipid products from the intestinal lumen to the surface of the enterocytes (intestinal absorptive cells), facilitating their absorption across the cell membrane. libretexts.orgnih.gov

The absorption of fat-soluble vitamins—A, D, E, and K—is intrinsically linked to the digestion and absorption of dietary fats. nih.govmdpi.com These vitamins are absorbed in the small intestine via the same mechanism as other lipids. gallmet.hu 3beta-Glycocholic acid facilitates this process by incorporating these vitamins into the mixed micelles along with the products of fat digestion. nih.gov

Without adequate bile acids to form these micelles, the absorption of fat-soluble vitamins is severely impaired, which can lead to deficiency syndromes even with sufficient dietary intake. gallmet.humdpi.com The efficient transport of these vitamins to the intestinal wall by micelles is therefore essential for maintaining their proper levels in the body for crucial physiological functions, including vision, bone health, immune response, and blood clotting. nih.govmdpi.com

Modulation of Cellular Signaling Pathways and Receptor Interactions

Beyond their role in digestion, bile acids like 3beta-glycocholic acid function as signaling molecules that actively regulate metabolic pathways. nih.govembopress.org They exert their effects by binding to and activating specific receptors, most notably nuclear receptors, which in turn control the expression of a wide array of genes involved in metabolism. uconn.edu

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids. nih.govfrontiersin.org Bile acids, including cholic acid and its conjugates, are the natural ligands for FXR. frontiersin.org When 3beta-glycocholic acid enters the enterohepatic circulation and its concentration rises in intestinal cells and hepatocytes, it binds to and activates FXR. uconn.edu

This activation triggers a conformational change in the receptor, leading it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences, known as FXR response elements (FXREs), located in the promoter regions of target genes, thereby modulating their transcription. nih.gov This mechanism is central to the feedback regulation of bile acid synthesis and plays a critical role in maintaining lipid and glucose homeostasis. embopress.orgfrontiersin.org

The activation of FXR by 3beta-glycocholic acid initiates a cascade of gene expression changes that orchestrate a broad metabolic response.

One of the most important direct targets of FXR is the Small Heterodimer Partner (SHP) , another nuclear receptor that lacks a DNA-binding domain. researchgate.netnih.gov FXR activation strongly induces the expression of SHP. embopress.orguni.lu SHP then acts as a transcriptional repressor for several other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1), which is required for the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. researchgate.net By inducing SHP, FXR activation effectively shuts down the production of new bile acids, forming a negative feedback loop that maintains bile acid homeostasis. embopress.orguni.lu

The influence of FXR extends to cholesterol transport and lipoprotein metabolism, involving genes such as ABCG1 and ApoA1 .

ApoA1 (Apolipoprotein A1) is the primary protein component of HDL and is crucial for reverse cholesterol transport—the process of moving cholesterol from peripheral tissues back to the liver. frontiersin.orgmdpi.com The regulation of the APOA1 gene is complex. nih.govnih.gov Bile acid signaling through FXR can indirectly influence lipoprotein metabolism and, consequently, the expression and function of proteins like ApoA1 as part of a comprehensive network that manages lipid levels throughout the body. frontiersin.orgmdpi.com

Table 1: Downstream Genes Influenced by 3beta-Glycocholic Acid-Mediated FXR Activation

| Gene | Protein Name | Primary Function | Mode of Regulation by FXR Pathway |

|---|---|---|---|

| SHP | Small Heterodimer Partner | Transcriptional co-repressor | Directly induced by FXR activation. embopress.orgnih.gov |

| ABCG1 | ATP-binding cassette G1 | Cholesterol efflux to HDL | Indirectly influenced as part of overall cholesterol homeostasis regulated by nuclear receptor networks. nih.govresearchgate.net |

| ApoA1 | Apolipoprotein A1 | Major protein in HDL; reverse cholesterol transport | Indirectly influenced through broad effects on lipid and lipoprotein metabolism. frontiersin.orgmdpi.com |

Nuclear Receptor Activation: Farnesoid X Receptor (FXR) Pathways

Influence on PI3K/AKT Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. wikipedia.orgnih.gov Bile acids, as signaling molecules, can modulate this pathway. Conjugated bile acids have been shown to activate the PI3K/AKT pathway as a downstream consequence of interacting with other cell surface receptors. nih.gov

Activation of PI3K leads to the phosphorylation of membrane lipids, creating docking sites for proteins like AKT. wikipedia.org Once recruited to the membrane, AKT is phosphorylated and activated, enabling it to influence a wide range of downstream targets that regulate cell survival and growth. qiagen.com For instance, conjugated bile acids can activate the AKT pathway through the G protein-coupled receptor S1PR2, which plays a role in hepatic glucose and lipid metabolism. nih.govnih.gov This activation has been shown to be as effective as insulin (B600854) in stimulating glycogen (B147801) synthase activity in primary rat hepatocytes. nih.govnih.gov The PI3K/AKT pathway's role is complex, as sustained or aberrant activation is linked to pathological conditions, while its normal function is essential for cellular homeostasis. wikipedia.orgsrpskiarhiv.rs

G Protein-Coupled Receptor Activation: Takeda G protein-coupled Receptor 5 (TGR5/GPBAR1)

Takeda G protein-coupled Receptor 5 (TGR5), also known as GPBAR1, is a cell membrane receptor that mediates many of the systemic effects of bile acids. nih.gov It is expressed in various tissues, including the liver, intestine, and immune cells like macrophages. frontiersin.orgfrontiersin.org Glycocholic acid is considered a weak activator of TGR5. nih.gov The most potent endogenous agonist is lithocholic acid. nih.gov

Upon activation by a bile acid, TGR5 couples with a Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). frontiersin.orgpatsnap.com This elevation in cAMP triggers downstream signaling cascades, including the activation of Protein Kinase A (PKA). researchgate.net TGR5 signaling has significant metabolic implications, such as promoting the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and improves glucose tolerance. frontiersin.orgpatsnap.com Additionally, TGR5 activation in immune cells is linked to anti-inflammatory responses. nih.gov

Sphingosine (B13886) 1-Phosphate Receptor 2 (S1PR2) Interactions

Recent studies have identified the Sphingosine 1-Phosphate Receptor 2 (S1PR2) as a cell surface receptor for conjugated bile acids, including glycocholic acid. nih.govresearchgate.net S1PR2 is highly expressed in the liver, particularly in hepatocytes and cholangiocytes. nih.govnih.gov The interaction between conjugated bile acids and S1PR2 triggers the activation of downstream signaling pathways, notably the ERK1/2 and AKT cascades. nih.govnih.gov This activation occurs through coupling with Gαi proteins. nih.gov

This signaling axis plays a crucial role in regulating hepatic metabolism. nih.gov For example, the S1PR2-mediated activation of AKT and ERK1/2 is important for the regulation of hepatic glucose and lipid metabolism. nih.govnih.gov Furthermore, this pathway is implicated in cellular responses to liver injury. In cholangiocytes, taurocholic acid (a related conjugated bile acid) promotes proliferation and protects against apoptosis, processes in which S1PR2 is involved. nih.gov

Crosstalk with Other Intracellular Signaling Networks

The signaling pathways initiated by 3beta-Glycocholic Acid through its receptors are not isolated but engage in extensive crosstalk with other major intracellular networks, creating a complex regulatory web. Bile acid receptors like TGR5 and the nuclear receptor Farnesoid X Receptor (FXR), which is also activated by bile acids, can modulate the activity of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. frontiersin.orgnih.gov

Activation of TGR5 can lead to the regulation of pathways involving AKT and extracellular signal-regulated kinases (ERK). frontiersin.org The S1PR2 signaling activated by conjugated bile acids also intersects with other critical pathways. S1PR2 activation can influence FXR signaling, as S1PR2 signaling increases the expression of Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits FXR and downregulates bile acid synthesis enzymes like CYP7A1. frontiersin.org Furthermore, bile acid-activated pathways can interact with the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation and apoptosis. nih.gov This intricate network of interactions allows bile acids to coordinate diverse physiological responses, from metabolism to inflammation. frontiersin.org

Immunomodulatory and Anti-inflammatory Actions

Bile acids, including glycocholic acid, are recognized as significant modulators of the immune system. researchgate.net They exert both pro-inflammatory and anti-inflammatory effects depending on their concentration, composition, and the cellular context. researchgate.netfrontiersin.org Glycocholic acid, along with taurocholic acid, has been identified as a potent anti-inflammatory agent. nih.govmdpi.com

These immunomodulatory effects are mediated through the activation of receptors like TGR5 and FXR, which are expressed on various immune cells, including macrophages and dendritic cells. frontiersin.orgnih.gov Activation of TGR5 in macrophages, for instance, generally leads to a decrease in the production of pro-inflammatory cytokines. nih.gov Similarly, FXR activation can suppress inflammatory responses by interfering with the NF-κB signaling pathway. nih.gov

Impact on Proinflammatory Cytokine and Chemokine Secretion (e.g., IL-6, TNF-α, CCL-2)

Glycocholic acid has been demonstrated to significantly inhibit the secretion of key proinflammatory cytokines and chemokines. In in vivo and in vitro models stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response, glycocholic acid treatment markedly suppressed the upregulation of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and C-C Motif Chemokine Ligand 2 (CCL-2, also known as MCP-1). nih.gov

This inhibitory action on cytokine production is a cornerstone of its anti-inflammatory properties. nih.gov The reduction in TNF-α and IL-6, potent mediators of acute inflammation, can dampen the systemic inflammatory response. nih.gov The suppression of CCL-2, a major chemoattractant for monocytes, directly impacts the recruitment of immune cells to sites of inflammation. nih.gov These effects are often linked to the activation of FXR and the subsequent inhibition of inflammatory transcription factors like NF-κB. nih.gov

| Mediator | Function | Effect of GCA Treatment (in LPS-stimulated models) | Reference |

|---|---|---|---|

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine, systemic inflammation | Significantly inhibited | nih.gov |

| IL-6 (Interleukin-6) | Pro-inflammatory cytokine, acute phase response | Significantly inhibited | nih.gov |

| CCL-2 (Chemokine Ligand 2 / MCP-1) | Chemokine, monocyte/macrophage recruitment | Significantly inhibited | nih.gov |

Modulation of Macrophage Recruitment and Activation

The anti-inflammatory actions of glycocholic acid extend to the direct modulation of macrophage behavior. Macrophages are key cells in the innate immune system that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2). Bile acids can influence this polarization process. nih.gov

Studies using a transgenic zebrafish model have shown that glycocholic acid significantly inhibits the recruitment of macrophages to a site of inflammation induced by LPS. nih.govnih.gov This effect is likely mediated, at least in part, by the suppression of chemokines like CCL-2, as noted previously. nih.gov Beyond recruitment, bile acids can modulate macrophage activation. Activation of TGR5 on macrophages promotes a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. nih.gov In some contexts, bile acids like cholic acid and lithocholic acid have been shown to suppress TNF-α secretion while enhancing the production of the anti-inflammatory cytokine IL-10 in canine macrophages. mdpi.com

| Macrophage Process | Observed Effect of GCA/Related Bile Acids | Potential Mechanism | Reference |

|---|---|---|---|

| Recruitment/Migration | Significantly inhibited in response to LPS | Inhibition of chemokine (e.g., CCL-2) secretion | nih.govnih.gov |

| Activation/Polarization | Promotes shift to anti-inflammatory (M2) phenotype | Activation of TGR5 receptor | nih.gov |

| Cytokine Secretion | Suppression of pro-inflammatory TNF-α; enhancement of anti-inflammatory IL-10 | Receptor-mediated modulation of intracellular signaling | mdpi.com |

Effects on Splenic Lymphocyte Apoptosis

No information is currently available from the conducted searches regarding the specific effects of 3beta-Glycocholic Acid on the process of apoptosis in splenic lymphocytes.

Influence on Cyclooxygenases (COX) and Lipoxygenases (LOX) Pathways

Detailed studies directly investigating the influence of 3beta-Glycocholic Acid on the cyclooxygenase and lipoxygenase pathways are not present in the available search results. While the broader class of bile acids may interact with these inflammatory pathways, specific data for the 3beta isomer of Glycocholic Acid is lacking.

Antioxidant Activity and Reactive Oxygen Species Modulation

There is no specific information available from the conducted searches detailing the antioxidant properties or the capacity of 3beta-Glycocholic Acid to modulate reactive oxygen species.

Pathophysiological Roles and Clinical Significance of 3beta Glycocholic Acid

Hepatic and Biliary System Disorders

3beta-Glycocholic acid, a conjugated primary bile acid, has been identified as a significant molecule in the pathophysiology of various liver and biliary system disorders. Its accumulation in the liver is associated with cellular injury and the progression of several hepatic diseases.

Table 1: Glycocholic Acid as a Diagnostic and Prognostic Marker in Liver Cirrhosis

| Parameter | Finding | Clinical Implication | Source |

|---|---|---|---|

| Diagnostic Performance | Glycocholic acid showed good diagnostic performance for liver cirrhosis. | Can aid in the early detection of cirrhosis in patients with chronic hepatitis. | nih.gov |

| Prognostic Value | Elevated levels of glycocholic acid predicted 6-month survival in cirrhotic patients. | May help in risk stratification and management of patients with liver cirrhosis. | nih.gov |

| Correlation with Severity | The concentration of primary conjugated bile acids, including GCA, was significantly higher in more advanced stages of cirrhosis (Child-Pugh B and C) compared to the early stage (Child-Pugh A). | Serum GCA levels can reflect the severity of liver dysfunction. | nih.gov |

Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins, is a central process in the progression of chronic liver diseases. Glycocholic acid has been shown to aggravate liver fibrosis. nih.govresearchgate.net This profibrotic effect is not direct but is mediated through its influence on other liver cell types. nih.govresearchgate.net

A key mechanism through which glycocholic acid promotes liver fibrosis is by inducing the upregulation of connective tissue growth factor (CTGF) in hepatocytes. nih.govresearchgate.net CTGF is a crucial fibrogenic cytokine that stimulates the production of extracellular matrix. mdpi.com Research has demonstrated that GCA is a potent inducer of CTGF secretion in primary hepatocytes. nih.govresearchgate.net This effect is mediated by the promotion of the nuclear translocation of Yes-associated protein (YAP) within the hepatocytes. nih.govresearchgate.net

Hepatic stellate cells (HSCs) are the primary cells responsible for producing the extracellular matrix in the liver, and their activation is a critical event in the development of fibrosis. nih.govmssm.edu Glycocholic acid contributes to the activation of HSCs, but it does so indirectly. nih.govresearchgate.net GCA stimulates hepatocytes to secrete connective tissue growth factor, which in turn activates the hepatic stellate cells. nih.govresearchgate.net This activation leads to the transformation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. nih.gov The activation of HSCs is a complex process involving various signaling pathways, including those stimulated by growth factors like CTGF. mdpi.comresearchgate.net

Table 2: Role of Glycocholic Acid in Hepatic Fibrosis

| Mechanism | Description | Key Molecules Involved | Source |

|---|---|---|---|

| CTGF Upregulation | Glycocholic acid promotes the expression and secretion of Connective Tissue Growth Factor (CTGF) in hepatocytes. | Yes-associated protein (YAP) | nih.govresearchgate.net |

| HSC Activation | The increased CTGF from hepatocytes then activates hepatic stellate cells (HSCs), leading to fibrosis. | Connective Tissue Growth Factor (CTGF) | nih.govresearchgate.net |

Elevated serum levels of fasting glycocholic acid have been observed in patients with chronic active hepatitis. nih.gov One study found that 53.3% of patients with chronic active hepatitis had increased levels of GCA, which were significantly higher than in patients with milder liver diseases. nih.gov This suggests that GCA levels may reflect the histological severity of non-cirrhotic liver diseases and could be a useful biomarker in the management of these patients. nih.gov While the direct role of GCA in the pathogenesis of acute hepatitis is less clearly defined, viral hepatitis can lead to chronic conditions where bile acid metabolism is disrupted. hepb.orgabdominalkey.comyoutube.com

Cholestatic liver diseases are characterized by the disruption of bile flow, leading to the accumulation of bile acids within the liver. nih.gov This accumulation is a key driver of liver injury in these conditions. nih.govyoutube.com Glycocholic acid, as a major component of the bile acid pool, contributes to the liver damage seen in cholestasis. nih.govresearchgate.net The progression of hepatic fibrosis in cholestatic conditions is aided by the effects of GCA on hepatocytes and hepatic stellate cells. nih.govresearchgate.net The disruption of bile acid metabolism and signaling pathways plays a central role in the pathophysiology of chronic cholestatic liver diseases such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). nih.govfrontiersin.org

Cholangiocarcinoma Development and Biomarker Potential

3beta-Glycocholic acid (GCA) has been identified as a significant molecule in the context of cholangiocarcinoma (CCA), a malignancy of the bile duct epithelium. nih.gov Research indicates that the concentration and composition of bile acids are altered in CCA patients, pointing towards a potential role for GCA in the disease's development and its utility as a biomarker. nih.govmdpi.com

Studies have shown that the average composition ratio of GCA is significantly higher in the bile of CCA patients (35.6%) compared to patients with benign biliary disease (BBD) or pancreatic cancer. nih.gov This elevated level of GCA is noteworthy because conjugated bile acids are implicated in the pathogenesis of CCA, potentially promoting the growth and invasiveness of cancer cells. nih.gov One proposed mechanism is through the activation of specific cellular receptors. For instance, in a CCA cell line treated with GCA, the gene expression of transmembrane G protein-coupled receptor (TGR5) and sphingosine (B13886) 1-phosphate receptor 2 (S1PR2) was significantly increased by 8.6-fold and 3.4-fold, respectively, compared to untreated cells. nih.gov S1PR2 activation is known to lead to cell proliferation, suggesting a pathway by which GCA may contribute to CCA development. nih.gov

The distinct bile acid profile in CCA patients, particularly the elevated levels of GCA, has led to its investigation as a specific biomarker. nih.govmdpi.com Differentiating CCA from other conditions like BBD can be challenging, and GCA shows promise in this regard. nih.gov Metabolomic studies have identified GCA as a potential circulating metabolite for diagnosing CCA. nih.gov One study highlighted that elevated serum levels of GCA, along with glycochenodeoxycholic acid, were associated with an increased risk of developing hepatocellular carcinoma, a finding that underscores the broader relevance of GCA in liver cancers. nih.gov

Below is a data table summarizing the biomarker potential of 3beta-Glycocholic Acid in Cholangiocarcinoma.

| Biomarker Aspect | Finding | Source(s) |

| Biliary Concentration | The average composition ratio of GCA in the bile of CCA patients was 35.6%, significantly higher than in patients with benign biliary disease or pancreatic cancer. | nih.gov |

| Cellular Mechanism | GCA treatment in a CCA cell line led to an 8.6-fold increase in TGR5 gene expression and a 3.4-fold increase in S1PR2 gene expression. | nih.gov |

| Diagnostic Potential | Identified as a candidate biomarker to distinguish CCA from benign biliary disease and pancreatic cancer. | nih.govmdpi.com |

| Circulating Levels | Elevated serum GCA is a potential diagnostic marker for intrahepatic cholangiocarcinoma (iCCA). | nih.gov |

Hepatocellular Carcinoma (HCC) Pathophysiology and Biomarker Utility

3beta-Glycocholic acid has also been extensively studied in the context of hepatocellular carcinoma (HCC), the most common type of primary liver cancer. nih.govnih.govnih.gov Evidence suggests that GCA levels are significantly altered in patients with HCC, indicating its involvement in the disease's pathophysiology and its potential as a valuable biomarker. nih.govnih.gov

Multiple studies have reported significantly increased levels of GCA in the serum and urine of patients with HCC compared to healthy individuals. nih.govnih.gov This elevation in GCA has been consistently identified as a sensitive and specific biomarker for HCC. nih.gov The diagnostic potential of GCA is significant as early-stage diagnosis of HCC is crucial for improving patient outcomes. nih.gov

The role of bile acids, including GCA, in HCC development is linked to chronic inflammation and liver injury. nih.govresearchgate.net While some studies have shown that certain bile acids can be toxic to cells and promote HCC development, the precise mechanisms involving GCA are still under investigation. nih.gov However, the consistent observation of elevated GCA in HCC patients suggests it is closely linked to the pathological processes of the disease. nih.govnih.gov

Metabolomic studies have further solidified the role of GCA as a key biomarker. One prospective observational cohort study identified elevated serum levels of GCA as being associated with an increased risk of developing HCC. nih.gov This finding suggests that GCA could be used not only for diagnosis but also for risk stratification in patients with chronic liver disease. nih.gov

The following table details research findings on 3beta-Glycocholic Acid in Hepatocellular Carcinoma.

| Research Area | Key Findings | Source(s) |

| Biomarker Identification | GCA is a novel identified biomarker for HCC, with significantly increased levels in the serum and urine of patients compared to healthy individuals. | nih.govnih.gov |

| Diagnostic Sensitivity | GCA is considered a sensitive marker for the diagnosis of HCC. | nih.gov |

| Risk Association | Elevated serum levels of GCA are associated with an increased risk of developing HCC. | nih.gov |

| Pathophysiological Link | Dysregulated or abnormally high levels of bile acids, including GCA, can be toxic to the liver and promote the occurrence of HCC. | nih.gov |

Gastrointestinal System Health and Inflammatory Conditions

The metabolism of bile acids, including 3beta-Glycocholic acid, is closely intertwined with the health of the gastrointestinal system, particularly in the context of inflammatory bowel diseases (IBD), which include Crohn's disease and ulcerative colitis. mdpi.comnih.govnih.gov In IBD patients, alterations in the gut microbiota lead to changes in bile acid composition, which can in turn influence intestinal inflammation. mdpi.comnih.gov

Studies have observed an increase in primary bile acids, such as GCA, in patients with both Crohn's disease and ulcerative colitis. mdpi.com This is often accompanied by a decrease in secondary bile acids, which are produced by the gut microbiota. mdpi.com The shift in the bile acid pool is thought to be a result of gut dysbiosis, which impairs the bacterial conversion of primary to secondary bile acids. mdpi.comnih.gov

Primary bile acids are generally considered pro-inflammatory, while secondary bile acids often have anti-inflammatory properties. mdpi.com In patients with ulcerative colitis, the primary bile acids GCA and taurocholic acid have been positively correlated with the pro-inflammatory cytokines IL-1α and TNF-α. mdpi.com This suggests that the elevated levels of GCA seen in IBD may contribute to the ongoing inflammation in the gut. mdpi.com

The following table summarizes the findings related to 3beta-Glycocholic Acid in Inflammatory Bowel Diseases.

| Aspect | Finding | Source(s) |

| Bile Acid Profile | Patients with IBD show an increase in primary bile acids, including GCA. | mdpi.com |

| Correlation with Inflammation | In ulcerative colitis, GCA levels positively correlate with pro-inflammatory cytokines IL-1α and TNF-α. | mdpi.com |

| Underlying Mechanism | Gut dysbiosis in IBD leads to reduced conversion of primary bile acids like GCA to secondary bile acids. | mdpi.comnih.gov |

Bile acids play a dual role in the gastrointestinal tract, being essential for digestion but also having the potential to cause mucosal damage if their concentrations or composition are altered. nih.gov 3beta-Glycocholic acid can accumulate in gastric mucosal cells, a process that may be a critical early step in the development of mucosal injury. nih.gov

Research has shown that GCA can rapidly associate with and accumulate within gastric mucosal cells. nih.gov This accumulation is more pronounced at an acidic pH and is dependent on the concentration of both the cells and the bile acid. nih.gov The process appears to be a combination of intracellular entrapment due to ionization and binding to cellular membrane components. nih.gov This acid-driven accumulation of GCA may explain how even relatively low luminal concentrations of this bile acid can be damaging to the gastrointestinal mucosa. nih.gov

Maintaining the integrity of the gut mucosal barrier is crucial for preventing inflammation and disease. While direct studies on the specific impact of GCA on the integrity of the intestinal barrier in humans are ongoing, the evidence of its accumulation and potential for damage in gastric mucosal cells suggests it could play a role in compromising gut barrier function under certain conditions. nih.gov

Metabolic Dysregulation and Associated Conditions

Bile acids, including 3beta-Glycocholic acid, have emerged as important signaling molecules in the regulation of glucose and lipid metabolism. nih.govresearchgate.netmedigraphic.com They can influence these metabolic pathways through their interaction with various receptors in the liver and intestine. nih.govmedigraphic.com

In the context of lipid metabolism, studies have shown that changes in circulating levels of specific bile acids, including GCA, are associated with improvements in lipid profiles following weight-loss interventions. nih.gov For example, a decrease in glycocholate was related to reductions in triglycerides and total cholesterol. nih.gov This highlights the role of GCA in lipid homeostasis and its potential as a therapeutic target for managing dyslipidemia. nih.gov

Regarding glucose metabolism, bile acids are known to influence glucose homeostasis and insulin (B600854) signaling. nih.govmedigraphic.com They can affect processes such as gluconeogenesis and the secretion of glucoregulatory hormones. nih.govresearchgate.net While the specific effects of GCA on glucose metabolism are part of a complex interplay of various bile acids, its role as a primary bile acid positions it as a key initial player in these signaling pathways. nih.gov

The table below outlines the role of 3beta-Glycocholic Acid in metabolic homeostasis.

| Metabolic Area | Role of 3beta-Glycocholic Acid | Source(s) |

| Lipid Metabolism | Decreases in circulating glycocholate are associated with reductions in triglycerides and total cholesterol. | nih.gov |

| Glucose Metabolism | As a primary bile acid, it is an initial component in the bile acid pool that influences glucose homeostasis and insulin signaling. | nih.govmedigraphic.com |

| Gut Microbiota Interaction | The metabolism of GCA by the gut microbiota is a key factor in determining the overall bile acid composition that regulates systemic metabolism. | nih.govresearchgate.net |

Associations with Diabetes and Obesity Pathophysiology

A cross-sectional study investigating the serum bile acid profiles of elderly T2DM patients with different obesity phenotypes identified distinct variations. nih.gov Notably, the study found that the T2DM with lean phenotype group exhibited higher levels of β-glycocholic acid compared to the T2DM with abdominal obesity group. nih.gov This finding suggests that specific isomers of glycocholic acid may be differentially regulated depending on the nature of obesity in diabetic patients.

In general, individuals with insulin resistance, a hallmark of T2DM and often associated with obesity, show increased plasma levels of 12α-hydroxylated bile acids, such as cholic acid and its conjugated forms like glycocholic acid. nih.govnih.gov Studies have shown that obese patients with T2DM have a significantly higher post-prandial response of total glycine-conjugated bile acids compared to normoglycaemic obese individuals. researchgate.netkcl.ac.uk This altered bile acid signaling can impact glucose and lipid metabolism. nih.govmdpi.com

The table below summarizes findings from a study on bile acid concentrations in obese patients with T2DM compared to a matched normoglycaemic group, highlighting the differences in glycine-conjugated bile acids.

| Group | Peak Change in Total GCBA (mmol/L) (Median and Interquartile Range) |

|---|---|

| Type 2 Diabetes Mellitus (T2DM) | 2.77 (1.07-4.19) |

| Normoglycaemic | 0.94 (0.34-1.15) |

Congenital Bile Acid Synthesis Disorders

Congenital bile acid synthesis disorders are a group of rare genetic conditions that result from deficiencies in the enzymes required for the conversion of cholesterol into primary bile acids. cincinnatichildrens.org These disorders lead to a failure to produce normal primary bile acids, cholic acid, and chenodeoxycholic acid, which are crucial for bile flow and liver function. cincinnatichildrens.org Instead, atypical and potentially hepatotoxic bile acid intermediates accumulate, leading to progressive liver disease. cincinnatichildrens.orgnih.gov

Bile Acid CoA: Amino Acid N-Acyltransferase (BAAT) Deficiency

Bile Acid CoA: Amino Acid N-Acyltransferase (BAAT) deficiency is a specific inborn error of bile acid metabolism where the final step of bile acid synthesis, the conjugation of bile acids with glycine (B1666218) or taurine (B1682933), is impaired. nih.govohiolink.edu This results in an absence of the usual glycine and taurine conjugated primary bile acids in bile and a predominance of unconjugated cholic acid in biological fluids. nih.govnih.gov

Patients with BAAT deficiency often present with fat-soluble vitamin malabsorption, growth failure, and sometimes cholestasis. nih.govohiolink.edu The lack of conjugated bile acids, which act as detergents, impairs the absorption of fats and fat-soluble vitamins. ohiolink.edu

Oral therapy with glycocholic acid has been shown to be a safe and effective treatment for BAAT deficiency. nih.govnih.govresearchgate.net Administration of glycocholic acid helps to restore the pool of conjugated bile acids, thereby improving fat and fat-soluble vitamin absorption and promoting growth in affected children. nih.govnih.govgutsandgrowth.com

A study involving five patients with BAAT deficiency demonstrated the efficacy of glycocholic acid therapy. The table below summarizes the changes in duodenal bile acid composition and patient outcomes following treatment.

| Parameter | Pre-Treatment | Post-Treatment with GCA |

|---|---|---|

| Predominant Bile Acid in Urine and Bile | Unconjugated Cholic Acid | Glycocholic Acid (59.6 ± 9.3% of total biliary bile acids) |

| Total Duodenal Bile Acid Concentration | Not specified | 23.3 ± 19.1 mmol/L |

| Fat-Soluble Vitamin Absorption | Impaired | Improved |

| Growth in Prepubertal Patients | Delayed (in 3/3 patients) | Improved (in 3/3 patients) |

Other Disease Associations (e.g., Alpha-1-Antitrypsin Deficiency)

Alpha-1-antitrypsin (AAT) deficiency is a genetic disorder that can lead to lung and liver disease. wikipedia.orgclevelandclinic.org The liver disease in AAT deficiency is caused by the accumulation of a misfolded AAT protein in hepatocytes, which can lead to cellular damage, fibrosis, and cirrhosis. aasld.orgnih.gov

While the primary mechanism of liver injury in AAT deficiency is the proteotoxicity of the accumulated abnormal AAT protein, emerging evidence suggests that bile acids may play a role in the pathophysiology of this liver disease. nih.govnih.gov It has been proposed that hydrophobic bile acids can promote the polymerization of the mutated AAT protein, potentially exacerbating its retention and toxicity within liver cells. nih.gov

Studies in animal models of AAT deficiency have shown that bile acids can influence the severity of liver injury. nih.gov Furthermore, treatment with hydrophilic bile acids like ursodeoxycholic acid is a common practice in children with AAT deficiency-associated liver disease, although evidence of its efficacy is still being evaluated. nih.gov

While a direct association between 3beta-Glycocholic Acid and Alpha-1-Antitrypsin Deficiency has not been specifically detailed in the reviewed literature, the broader connection between bile acid profiles and the progression of liver disease in this condition suggests a potential area for future research. The composition of the bile acid pool, including the relative concentrations of different isomers and conjugates of bile acids, could be a modifying factor in the clinical course of AAT deficiency-related liver disease.

Interactions of 3beta Glycocholic Acid Within Biological Systems

Bidirectional Interactions with the Gut Microbiota

The interplay between 3beta-glycocholic acid and the gut microbiota is a dynamic and reciprocal relationship. The intestinal microbial community significantly alters the structure and function of bile acids, including 3beta-glycocholic acid, through a series of enzymatic transformations. In turn, 3beta-glycocholic acid exerts its own influence on the composition and activity of the gut microbiota.

Primary bile acids, synthesized in the liver from cholesterol, are conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile. nih.gov In the gastrointestinal tract, these conjugated bile acids, such as glycocholic acid, are subject to biotransformation by the gut microbiota. nih.gov The initial and crucial step in this process is deconjugation, which is the hydrolysis of the amide bond linking the bile acid to its amino acid conjugate. nih.gov This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are widely distributed among gut bacteria. wisc.edu The deconjugation of glycocholic acid yields cholic acid and glycine.

Following deconjugation, the unconjugated primary bile acids can undergo further microbial modifications, the most significant of which is 7α-dehydroxylation. nih.gov This multi-step enzymatic process, carried out by a specialized group of anaerobic gut bacteria, converts primary bile acids into secondary bile acids. nih.gov Specifically, 7α-dehydroxylation of cholic acid produces deoxycholic acid (DCA), and the 7α-dehydroxylation of chenodeoxycholic acid (CDCA) results in the formation of lithocholic acid (LCA). nih.gov These secondary bile acids have distinct physiological and signaling properties compared to their primary precursors. nih.gov

Table 1: Microbial Biotransformation of Glycocholic Acid

| Step | Enzyme | Substrate | Product(s) |

|---|---|---|---|

| Deconjugation | Bile Salt Hydrolase (BSH) | Glycocholic Acid | Cholic Acid + Glycine |

| 7α-Dehydroxylation | Bacterial 7α-dehydroxylating enzymes | Cholic Acid | Deoxycholic Acid (DCA) |

Glycocholic acid has been shown to directly influence the growth and composition of the intestinal microbiota. Its amphipathic nature allows it to interact with bacterial cell membranes, leading to antimicrobial effects. nih.govresearchgate.net Research has demonstrated that glycocholic acid can inhibit the growth of certain Gram-negative bacteria, including species within the Enterobacteriaceae family such as E. coli and Salmonella enterica. nih.gov This inhibitory effect is attributed to an increase in the permeability of the bacterial membrane, which disrupts cellular integrity and leads to the leakage of cytoplasmic contents. nih.govfrontiersin.org

The antimicrobial properties of glycocholic acid are a significant selective pressure within the gut environment, helping to shape the microbial community structure. nih.gov Bacteria that are more resistant to the antimicrobial actions of bile acids are more likely to thrive in the intestinal tract. nih.gov

Beyond its effects on bacterial growth, glycocholic acid can also modulate bacterial processes such as conjugation and antibiotic susceptibility. Bacterial conjugation is a primary mechanism for the horizontal transfer of genes, including those conferring antibiotic resistance. google.com Studies have shown that glycocholic acid can significantly reduce the frequency of bacterial conjugation. frontiersin.orgnih.gov This is achieved, in part, by decreasing the occurrence of conjugative pili, which are essential for the transfer of genetic material between bacteria. frontiersin.orgnih.gov A notable reduction of over 10-fold in the frequency of conjugative pili has been observed in the presence of glycocholic acid. frontiersin.orgnih.gov

Furthermore, by increasing the permeability of the bacterial membrane, glycocholic acid can enhance the susceptibility of bacteria to certain antibiotics. nih.govfrontiersin.org This suggests that glycocholic acid can work synergistically with antimicrobial compounds, potentially augmenting their efficacy. nih.gov

Table 2: Effects of Glycocholic Acid on Bacterial Processes

| Process | Effect of Glycocholic Acid | Mechanism |

|---|---|---|

| Bacterial Conjugation | Inhibition | Reduction in the formation of conjugative pili |

| Antibiotic Susceptibility | Increased | Increased bacterial membrane permeability |

Dietary Influences on 3beta-Glycocholic Acid Homeostasis

The homeostasis of the bile acid pool, including 3beta-glycocholic acid, is significantly influenced by dietary factors. epfl.ch The composition of the diet, particularly the intake of fats and cholesterol, can modulate the synthesis, composition, and metabolism of bile acids. epfl.chmdpi.com For instance, a high-fat diet can alter the circulating levels and composition of bile acids. epfl.ch

Dietary components can also indirectly influence bile acid homeostasis by affecting the composition and metabolic activity of the gut microbiota. As the gut microbiota is responsible for key bile acid transformations, diet-induced shifts in the microbial community can, in turn, alter the profile of secondary bile acids.

Comparative Analyses with Other Bile Acid Species

The physiological effects of bile acids are not uniform; different bile acid species exhibit distinct activities and signaling potencies.

Bile acids act as signaling molecules by activating specific nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5. nih.govresearchgate.net The affinity and efficacy with which different bile acids bind to and activate these receptors vary significantly. For example, cholic acid and deoxycholic acid are known to be more potent activators of FXR than chenodeoxycholic acid and lithocholic acid. researchgate.net

The conjugation status and other structural modifications of bile acids also influence their signaling potential. In some contexts, glycocholic acid has been shown to more strongly promote the secretion of certain growth factors in hepatocytes compared to other conjugated bile acids like taurochenodeoxycholic acid and glycochenodeoxycholic acid. nih.gov The hydrophobicity of a bile acid is another critical determinant of its biological activity, with more hydrophobic bile acids generally being more cytotoxic. mdpi.com The differential activation of signaling pathways by various bile acids leads to diverse downstream physiological effects on lipid and glucose metabolism, inflammation, and energy homeostasis. researchgate.netmdpi.com

Altered Bile Acid Ratios in Pathological States

The composition of the bile acid pool is tightly regulated in healthy individuals. However, in certain pathological states, the synthesis and metabolism of bile acids can be significantly altered, leading to characteristic changes in the ratios of different bile acid species. These altered profiles are not only indicative of underlying disease but can also contribute to its pathophysiology. A primary example of such a state is found in congenital defects of bile acid synthesis, where enzymatic blocks lead to the accumulation of atypical, potentially hepatotoxic, bile acids.

One of the most well-documented instances involves 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7) deficiency, the most common inborn error of bile acid synthesis. nih.govwikipedia.orgresearchgate.net This autosomal recessive disorder is caused by mutations in the HSD3B7 gene, which codes for an enzyme essential for the conversion of 7α-hydroxycholesterol into an intermediate for primary bile acid synthesis. nih.govnih.gov The deficiency of this enzyme halts the normal production of primary bile acids—cholic acid and chenodeoxycholic acid—and results in a massive accumulation of atypical bile acids that retain the characteristic 3β-hydroxy-Δ5 steroid nucleus structure. nih.govnih.gov

Consequently, the bile acid profile in individuals with HSD3B7 deficiency is dramatically skewed. The ratio of typical primary bile acids to atypical 3β-hydroxy-Δ5 bile acids is inverted. Analysis of urine and plasma reveals a virtual absence or significant reduction of cholic acid and chenodeoxycholic acid. nih.govnih.gov In their place, there are high concentrations of precursor bile acids, predominantly 3β,7α-dihydroxy-5-cholenoic acid and 3β,7α,12α-trihydroxy-5-cholenoic acid, which are excreted in urine, often as sulfate (B86663) conjugates. nih.govnih.gov The urinary concentration of these total 3β-sulfated-Δ5-cholenoic acids in patients can be approximately 1,000-fold higher than in individuals with normal bile acid synthesis. nih.gov This profound shift in the bile acid ratio serves as a definitive diagnostic marker for the condition. orpha.net

The following table summarizes the characteristic alterations in bile acid levels observed in this specific pathological state.

| Pathological State | Affected Bile Acid Species | Observed Change in Level/Ratio | Biological Fluid | Significance |

|---|---|---|---|---|

| 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7) Deficiency | Cholic Acid & Chenodeoxycholic Acid (Primary Bile Acids) | Markedly Decreased or Absent | Plasma, Urine | Hallmark indicator of blocked primary bile acid synthesis pathway. nih.gov |

| 3β,7α-dihydroxy-5-cholenoic acid | Highly Elevated | Plasma, Urine | Accumulated atypical precursor due to enzymatic block. nih.gov | |

| 3β,7α,12α-trihydroxy-5-cholenoic acid & its conjugates (e.g., sulfates) | Highly Elevated (up to 1000-fold in urine) | Plasma, Urine | Key diagnostic marker; accumulation of these atypical bile acids is pathognomonic for HSD3B7 deficiency. nih.govnih.gov |

While HSD3B7 deficiency provides a clear and dramatic example of altered ratios involving 3β-hydroxy bile acids, shifts in the ratios of glycine- and taurine-conjugated bile acids are also observed in a broader range of chronic liver diseases. For instance, studies have identified the glycocholic acid/taurocholic acid ratio as a potential indicator for the progression of chronic liver disease, highlighting the diagnostic utility of examining the relationships between different bile acid species. nih.govm3india.in

Advanced Research Methodologies for 3beta Glycocholic Acid Analysis

In Vivo Model Systems for Mechanistic Studies (e.g., Zebrafish, Murine Models)

In vivo models are indispensable for understanding the systemic effects and metabolic fate of bile acids within a complex physiological environment.

Zebrafish (Danio rerio): The zebrafish has emerged as a valuable vertebrate model for studying bile acid metabolism and signaling. Key components of hepatic bile salt synthesis and transport pathways are conserved between zebrafish and mammals, making it a relevant system for investigating the farnesoid X receptor (FXR), a critical nuclear receptor in bile acid homeostasis. nih.gov Research on zebrafish has revealed highly specific interactions between their olfactory receptors and various bile acids, which are thought to function as semiochemicals or pheromones. nih.gov However, studies deorphanizing the zebrafish olfactory receptor ORA family found that while these receptors responded to a range of C24 5β-bile acids, they did not respond to compounds featuring a 3β-hydroxyl group, a key structural feature of 3beta-Glycocholic Acid. nih.gov This suggests a high degree of structural specificity in these signaling pathways and highlights the utility of the zebrafish model in dissecting the precise molecular requirements for bile acid receptor activation.

Murine Models: Murine models, particularly genetically engineered mice, are fundamental for investigating the pathological consequences of abnormal bile acid metabolism. A critical model in the context of 3β-hydroxy bile acids is the knockout mouse for the Hsd3b7 gene. nih.gov This gene encodes 3β-hydroxy-Δ5-C27-steroid oxidoreductase, an enzyme essential for the conversion of 7α-hydroxycholesterol in the bile acid synthesis pathway. medlineplus.govfrontiersin.org Deficiency of this enzyme in humans leads to a progressive and severe cholestatic liver disease, characterized by the accumulation of hepatotoxic 3β-hydroxy-Δ5-bile acids. oup.com The Hsd3b7 knockout mouse recapitulates key phenotypic manifestations of the human disease, including a lack of primary bile acids, poor growth, and a positive clinical response to bile acid supplementation. nih.gov This model is therefore crucial for mechanistic studies on how the accumulation of atypical bile acids like 3beta-Glycocholic Acid contributes to liver injury and for testing potential therapeutic interventions.

| Model System | Key Advantages | Specific Research Applications | Relevance to 3β-Hydroxy Bile Acids |

|---|---|---|---|

| Zebrafish (Danio rerio) | - Conserved bile acid synthesis/transport pathways

| - Studying Fxr signaling

| Demonstrated specificity against 3β-hydroxyl groups in olfactory receptors, useful for comparative functional analysis. nih.gov |

| Murine Models (e.g., Hsd3b7 knockout) | - High physiological and genetic homology to humans

| - Modeling congenital bile acid synthesis defects

| Directly models the genetic deficiency (HSD3B7) leading to the accumulation of 3β-hydroxy-Δ5-bile acids, allowing for mechanistic studies of the resulting pathology. nih.gov |

In Vitro Cell Culture Models for Molecular Investigations (e.g., Primary Hepatocytes, Macrophages, Adipocytes)

In vitro models allow for controlled investigations into the molecular and cellular effects of 3beta-Glycocholic Acid, free from the systemic complexities of in vivo systems.

Primary Hepatocytes: Primary human hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism and toxicity. These cells most accurately reflect the functions of the human liver but are limited by rapid de-differentiation in standard 2D culture. Advanced 3D culture systems, such as spheroids and organ-on-a-chip models, have been developed to maintain the phenotype and metabolic competency of primary hepatocytes for longer periods, enabling more complex studies of bile acid metabolism and hepatotoxicity.

Macrophages: To study the potential inflammatory role of atypical bile acids, macrophages can be integrated into three-dimensional in vitro co-culture systems. These models are crucial for analyzing how bile acids might modulate macrophage polarization (e.g., towards a pro-inflammatory M1 or anti-inflammatory M2 phenotype) and their subsequent interactions with other cell types, such as hepatic stellate cells in the context of liver fibrosis.

Adipocytes: Bile acids are now recognized as systemic hormones that influence metabolism in distal tissues like adipose tissue. nih.govnih.gov In vitro models using adipocyte cell lines (e.g., 3T3-L1 murine preadipocytes) or primary adipocytes are used to study the effects of specific bile acids on fat cell biology. illinois.edumdpi.com Studies have shown that bile acids can regulate adipocyte differentiation, lipid accumulation, insulin (B600854) signaling, and the secretion of adipokines. nih.gov These models are critical for determining whether 3beta-Glycocholic Acid has a role in modulating adipocyte function, which could have implications for systemic energy homeostasis and metabolic diseases. biorxiv.org

Quantitative Analytical Techniques

The accurate measurement of 3beta-Glycocholic Acid in complex biological samples is paramount for both research and diagnostic purposes. Mass spectrometry-based techniques are the cornerstone of modern bile acid analysis.

LC-MS has become the definitive analytical tool for bile acid quantification due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously. The technique couples the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry.

UPLC-MS/MS enhances the speed and resolution of traditional LC-MS. By using columns with smaller particle sizes, UPLC systems achieve superior chromatographic separation of structurally similar bile acid isomers in shorter run times. The tandem mass spectrometer (MS/MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interferences from the complex biological matrix. This approach is widely used for the robust and sensitive quantification of bile acids, including glycocholic acid, in serum and other biological fluids.

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio of an ion with extremely high accuracy. This allows for the determination of a compound's elemental formula from its exact mass, which is invaluable for identifying unknown metabolites and confirming the identity of target analytes. When coupled with LC, HRMS provides comprehensive profiling of the bile acid metabolome and can generate detailed profiles from very small sample volumes, such as 10μl of plasma. nih.gov The high resolving power of HRMS helps to distinguish between compounds with very similar masses and reduces background noise, leading to more robust and reliable data.

Isotope dilution mass spectrometry is the gold standard for achieving the highest level of accuracy and precision in quantification. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled glycocholic acid) to the sample as an internal standard. Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects. By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, highly accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. This approach is considered a reference measurement procedure for the precise quantification of glycocholic acid in human serum. illinois.edu

| Technique | Principle | Key Advantages | Primary Application |

|---|---|---|---|

| UPLC-MS/MS | High-resolution chromatographic separation followed by specific precursor-product ion detection. | - High sensitivity and specificity

| Targeted quantification of known bile acids in clinical and research samples. |

| HRMS | Measurement of mass-to-charge ratio with very high accuracy, enabling elemental formula determination. | - Identification of unknown compounds

| Metabolomic profiling, structural elucidation, and confirmation of analyte identity. |

| Isotope Dilution MS | Use of a stable isotope-labeled internal standard to correct for analytical variability. | - Highest accuracy and precision

| Definitive quantification for standardization, reference material certification, and clinical diagnostics requiring high accuracy. illinois.edu |

Gas Chromatography-Mass Spectrometry (GC-MS)